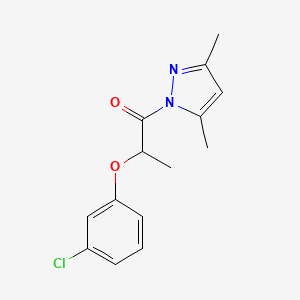![molecular formula C13H18N2O2S B10969783 2-Isobutyramido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B10969783.png)
2-Isobutyramido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide: (CAS Number: 4815-28-5) is a heterocyclic compound with the empirical formula C9H12N2OS. It belongs to the class of tetrahydrobenzo[b]thiophenes and contains an amide functional group. This compound exhibits interesting properties due to its unique structure.
Preparation Methods
Synthetic Routes:: The synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves the reaction of compound 1 (precursor) with cyanoacetamide and sublimed sulfur. The reaction proceeds under mild conditions, typically at 45 °C .
Industrial Production:: While there isn’t a specific industrial-scale production method for this compound, it is accessible through laboratory-scale synthesis.
Chemical Reactions Analysis
Reactivity::
Oxidation: Undergoes oxidation reactions.
Reduction: Can be reduced.
Substitution: Reacts with various nucleophiles.
Amidation: Forms amide bonds.
Cyanoacetamide: Used in the synthesis.
Ethanol: Solvent for the reaction.
Triethylamine: Base for amidation reactions.
Other Reagents: Vary based on specific transformations.
Major Products:: The major product is 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide itself.
Scientific Research Applications
Chemistry::
Building Block: Used in the synthesis of more complex molecules.
Heterocyclic Chemistry: Studied for its reactivity and structural features.
Pharmacology: Investigated for potential drug development.
Biological Activity: May interact with specific receptors or enzymes.
Fine Chemicals: Used in specialized applications.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is unique due to its specific structure, similar compounds include:
Ethyl 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: (CAS Number: Not specified).
2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid: (CAS Number: Not specified).
Properties
Molecular Formula |
C13H18N2O2S |
|---|---|
Molecular Weight |
266.36 g/mol |
IUPAC Name |
2-(2-methylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C13H18N2O2S/c1-7(2)12(17)15-13-10(11(14)16)8-5-3-4-6-9(8)18-13/h7H,3-6H2,1-2H3,(H2,14,16)(H,15,17) |
InChI Key |
DUHVRVWBKZZIJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Bromo-3-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B10969702.png)
![2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-(3-methylbenzyl)acetamide](/img/structure/B10969707.png)
![2-({4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10969715.png)
![N-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]acetamide](/img/structure/B10969720.png)

![N-[3-(1H-imidazol-1-yl)propyl]-6,8-dimethyl-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B10969730.png)
![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B10969735.png)
![N-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B10969738.png)



![1-(2-Phenylethyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B10969778.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetamide](/img/structure/B10969787.png)
![1-(3,4-Dimethoxyphenyl)-3-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B10969798.png)
